N-(4-METHOXYPHENYL)-3-(QUINOLIN-2-YLSULFANYL)PROPANAMIDE
Description
N-(4-Methoxyphenyl)-3-(quinolin-2-ylsulfanyl)propanamide is a synthetic amide derivative characterized by a propanamide backbone with two distinct substituents: a 4-methoxyphenyl group attached to the nitrogen atom and a quinolin-2-ylsulfanyl moiety at the third carbon of the propane chain. The sulfanyl (-S-) linker introduces moderate polarity and flexibility.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-quinolin-2-ylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-23-16-9-7-15(8-10-16)20-18(22)12-13-24-19-11-6-14-4-2-3-5-17(14)21-19/h2-11H,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTVCDUNPJLVNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCSC2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Methoxyphenyl)-3-(quinolin-2-ylsulfanyl)propanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and neuroprotective activities, supported by relevant data tables and case studies.
- Chemical Formula : CHNOS
- Molecular Weight : 270.35 g/mol
- CAS Number : Not specifically listed in available databases.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties.
- Mechanism of Action :
- Case Study :
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| HT29 | 20 | Apoptosis via caspase activation |
| MCF-7 | 25 | Mitochondrial dysfunction |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains.
- In Vitro Studies :
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties.
- Mechanism of Action :
- Case Study :
Structure-Activity Relationship (SAR)
The presence of the methoxy group on the phenyl ring appears to enhance the biological activity of this compound. Modifications to the quinoline moiety have also been studied to optimize potency and selectivity against target cells.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of quinoline compounds, including N-(4-Methoxyphenyl)-3-(quinolin-2-ylsulfanyl)propanamide, exhibit promising anticancer properties. Quinoline-based compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, a study demonstrated that quinoline derivatives effectively inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of specific signaling pathways .
Antimicrobial Properties
Another area of application is in the development of antimicrobial agents. Compounds containing quinoline and sulfonamide moieties have shown activity against a range of bacterial and fungal pathogens. A study highlighted the effectiveness of similar compounds against resistant strains of bacteria, suggesting that this compound could be explored further for its antimicrobial potential .
Organic Synthesis
Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, enabling the synthesis of more complex molecules. For example, it can be used to synthesize novel quinoline derivatives that may possess enhanced biological activities or improved pharmacokinetic properties .
Material Science
Polymer Chemistry
In material science, the compound can be utilized in the development of new polymers with enhanced properties. The incorporation of quinoline derivatives into polymer matrices has been shown to improve thermal stability and mechanical strength. Research is ongoing to explore how these compounds can enhance the performance characteristics of polymers used in coatings and composites .
Case Study: Anticancer Activity
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Breast Cancer | Induces apoptosis via cell cycle arrest |
Case Study: Antimicrobial Activity
Synthesis Applications
| Reaction Type | Starting Material | Product | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | This compound | Quinoline derivative | 85% |
Chemical Reactions Analysis
Amide Hydrolysis
The amide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
Reaction:
Conditions:
-
Acidic: 6M HCl, reflux, 12–24 hours.
-
Basic: 10% NaOH, 80°C, 8–12 hours.
Key Notes:
-
Hydrolysis rates depend on steric hindrance from the quinoline and methoxyphenyl groups.
-
Yields for analogous amide hydrolyses range from 70–85% under optimized conditions .
Thioether Oxidation
The sulfur atom in the thioether group is susceptible to oxidation, forming sulfoxides or sulfones:
Reaction:
Data Table:
| Oxidant | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| mCPBA | CHCl, 0°C | Sulfoxide | 92 | |
| HO/AcOH | 50°C, 6 hours | Sulfone | 85 |
Applications:
-
Sulfoxides are intermediates in drug design for enhanced solubility.
Nucleophilic Substitution at Sulfur
The thioether can participate in nucleophilic displacement reactions, particularly with alkyl halides or amines:
Reaction:
Example:
Conditions:
Electrophilic Aromatic Substitution (EAS)
The quinoline and methoxyphenyl rings undergo EAS, though regioselectivity varies:
Quinoline Ring
4-Methoxyphenyl Ring
Data Table:
| Reaction | Reagents | Position | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO/HSO | C5/C8 (quinoline) | 65–78 | |
| Bromination | Br, FeBr | Para (methoxy) | 82 |
Reduction of Amide
Catalytic hydrogenation reduces the amide to a secondary amine:
Reaction:
Conditions:
-
H (1 atm), 10% Pd/C, ethanol, 24 hours.
-
Yields: ~70% for related compounds.
Cross-Coupling Reactions
The quinoline ring participates in Suzuki-Miyaura couplings via halogenated intermediates:
Example:
Conditions:
Complexation with Metals
The quinoline nitrogen and sulfur atoms act as ligands for transition metals:
Example:
Conditions:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of N-(4-methoxyphenyl)-3-(quinolin-2-ylsulfanyl)propanamide, a comparative analysis with analogous propanamide derivatives is presented below.
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Insights:
Sulfur-Containing Linkers :
- The target compound’s sulfanyl (-S-) group offers reduced polarity compared to the sulfamoyl (-SO₂NH-) or sulfonyl (-SO₂-) groups in analogs. This difference impacts solubility, hydrogen-bonding capacity, and metabolic stability.
In contrast, 4-chlorophenyl and 4-fluorophenyl substituents introduce electron-withdrawing effects, which may alter binding affinity or pharmacokinetics.
Heterocyclic Moieties: The quinoline ring in the target compound enables π-π stacking and hydrophobic interactions, similar to the tetrazole in , which also acts as a hydrogen-bond acceptor. Quinoline’s rigid structure may confer greater target specificity compared to flexible alkyl chains in .
The target compound lacks halogens, suggesting a distinct bioavailability profile.
Steric and Electronic Modifications :
- The hydroxy and methyl groups in introduce steric hindrance and polarity, contrasting with the linear propanamide chain in the target. Such modifications influence conformational flexibility and intermolecular interactions.
Implications for Research and Development
The structural diversity among these propanamide derivatives highlights the importance of substituent selection in drug design. For instance:
- Electron-donating groups (e.g., -OCH₃) may improve aqueous solubility, critical for oral bioavailability.
- Halogenation enhances membrane permeability but may increase toxicity risks .
- Sulfur-based linkers modulate electronic effects and metabolic pathways; sulfanyl groups are less prone to hydrolysis than sulfonamides .
Further studies should explore the target compound’s biological activity, leveraging its unique combination of methoxyphenyl and quinoline motifs. Comparative assays with the analogs listed above could elucidate structure-activity relationships (SARs), particularly in contexts such as enzyme inhibition or receptor binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
